Eucalmainoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eucalmainoside C is a phloroglucinol derivative isolated from the Eucalyptus species. It is a glycoside compound, specifically 2,4,6-trihydroxy-3-methylbenzaldehyde-2-O-β-D-glucopyranoside . Phloroglucinol derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eucalmainoside C can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with primary aliphatic amines. This catalyst-free synthesis exhibits high atom economy and can be conducted under eco-friendly conditions . The molecular ion of this compound was detected at m/z 329, corresponding to its specific structure .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its isolation from natural sources, particularly from Eucalyptus species .
Chemical Reactions Analysis
Types of Reactions
Eucalmainoside C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Eucalmainoside C has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Medicine: Its antitumor properties are being explored for cancer treatment.
Industry: It is used in the production of natural dyes and pigments.
Mechanism of Action
The mechanism of action of eucalmainoside C involves its interaction with microbial cell membranes, leading to disruption and inhibition of biofilm formation. It targets specific enzymes and pathways involved in microbial growth and survival . The compound’s antimicrobial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
Comparison with Similar Compounds
Eucalmainoside C is compared with other phloroglucinol derivatives such as eucalmainoside A and B. These compounds share similar structures but differ in their specific functional groups and biological activities . This compound is unique due to its specific glycoside structure and potent antimicrobial properties .
List of Similar Compounds
- Eucalmainoside A
- Eucalmainoside B
- Sideroxylonal A
- Sideroxylonal B
- Sideroxylonal C
This compound stands out among these compounds due to its unique structure and significant biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1207732-16-8 |
---|---|
Molecular Formula |
C14H18O9 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
4,6-dihydroxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C14H18O9/c1-5-7(17)2-8(18)6(3-15)13(5)23-14-12(21)11(20)10(19)9(4-16)22-14/h2-3,9-12,14,16-21H,4H2,1H3/t9-,10-,11+,12-,14+/m1/s1 |
InChI Key |
YXQZWNSZGSMOKY-DIACKHNESA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)O)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.